3-(4-methoxyphenyl)but-2-enoic acid
Description
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Properties
IUPAC Name |
3-(4-methoxyphenyl)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUINODAYLGQWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Cinnamic Acid Derivatives and But 2 Enoic Acid Scaffolds
From a structural standpoint, 3-(4-methoxyphenyl)but-2-enoic acid can be classified as a derivative of both cinnamic acid and but-2-enoic acid. Cinnamic acid and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to an acrylic acid moiety. fishersci.com These compounds are widespread in nature and are recognized for their diverse biological activities. nih.gov The core of 3-(4-methoxyphenyl)but-2-enoic acid features a but-2-enoic acid scaffold, which is a four-carbon chain containing a carboxylic acid and a carbon-carbon double bond. The presence of the 4-methoxyphenyl (B3050149) group as a substituent on this scaffold places it within the broader family of cinnamic acid derivatives.
The methoxy (B1213986) group on the phenyl ring significantly influences the electronic properties of the molecule. This structural feature is common among various biologically active compounds. The but-2-enoic acid portion of the molecule provides a reactive site for various chemical transformations.
Significance in Organic Synthesis and Medicinal Chemistry Research
The versatility of 3-(4-methoxyphenyl)but-2-enoic acid makes it a valuable building block in organic synthesis. Its structure contains multiple functional groups—a carboxylic acid, a double bond, and an aromatic ring—that can be selectively modified to create more complex molecules. For instance, the carboxylic acid can undergo esterification or amidation, while the double bond can participate in addition reactions. The aromatic ring can be subjected to electrophilic substitution reactions, allowing for the introduction of other functional groups.
In the realm of medicinal chemistry, derivatives of cinnamic acid are of considerable interest due to their potential therapeutic applications. nih.gov Researchers have explored compounds with similar structural motifs for various biological activities. For example, some cinnamic acid derivatives have been investigated for their potential in managing diabetes. uni.lu The structural framework of 3-(4-methoxyphenyl)but-2-enoic acid serves as a template for the design and synthesis of new molecules with potential medicinal value. Its role as a precursor is highlighted in the synthesis of analogues of other biologically active compounds.
Isomeric Considerations of 3 4 Methoxyphenyl but 2 Enoic Acid E/z Isomers
A key structural feature of 3-(4-methoxyphenyl)but-2-enoic acid is the presence of a carbon-carbon double bond within the but-2-enoic acid chain. This double bond gives rise to the possibility of geometric isomerism, specifically E/Z isomerism. The arrangement of the substituents around the double bond determines whether the compound exists as the E-isomer (trans) or the Z-isomer (cis).
The IUPAC name for the E-isomer is (2E)-3-(4-methoxyphenyl)-2-butenoic acid. sigmaaldrich.com This isomer is often the more stable and more commonly studied form. The geometry of the E-isomer is characterized by a planar structure with a dihedral angle of approximately 180° between the phenyl and carboxylic acid groups. The Z-isomer, (2Z)-3-(4-methoxyphenyl)but-2-enoic acid, is the other possible geometric configuration. The specific isomer can have a significant impact on the molecule's physical properties, such as melting point, and its biological activity. The synthesis of these isomers can often be controlled by the choice of reaction conditions. For example, certain reaction pathways may favor the formation of one isomer over the other.
Interactive Data Table: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H12O3 | chiralen.com |
| Molecular Weight | 192.21 g/mol | sigmaaldrich.comchiralen.com |
| Melting Point | 154-156 °C | sigmaaldrich.com |
| IUPAC Name | (2E)-3-(4-methoxyphenyl)-2-butenoic acid | sigmaaldrich.com |
Synthetic Routes to 3-(4-methoxyphenyl)but-2-enoic Acid Explored
The synthesis of 3-(4-methoxyphenyl)but-2-enoic acid, a valuable chemical intermediate, is achievable through various chemical reactions. Key methodologies include the Knoevenagel condensation, microwave-assisted aldol-condensation, and the hydrolysis of its ester derivatives. Each approach offers distinct advantages in terms of reaction conditions, substrate scope, and stereoselectivity.
Derivatization and Structural Modification Strategies
Synthesis of Organometallic Derivatives
The carboxylate functionality of 3-(4-methoxyphenyl)but-2-enoic acid and its analogs serves as an effective ligation point for metal ions, leading to the formation of organometallic complexes.
A significant area of research has been the synthesis of organotin(IV) complexes using derivatives of 3-(4-methoxyphenyl)but-2-enoic acid as ligands. For instance, a series of di- and tri-organotin(IV) compounds of (E)-3-(4-methoxyphenyl)-2-(4-chlorophenyl)-2-propenoic acid have been synthesized. researchgate.net These reactions typically involve the corresponding organotin chlorides (such as R2SnCl2 or R3SnCl) and the sodium or silver salt of the carboxylic acid. researchgate.net
The resulting organotin(IV) complexes have been extensively characterized using various spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, and multinuclear magnetic resonance (¹H, ¹³C, and ¹¹⁹Sn NMR). researchgate.netresearchgate.net X-ray crystallography has been pivotal in definitively elucidating the solid-state structures of these complexes. researchgate.net For example, crystallographic data for some diorganotin(IV) complexes revealed a distorted trigonal bipyramidal geometry around the tin atom, where the organic groups occupy the equatorial positions and the carboxylate oxygens coordinate at the axial positions. researchgate.net In the solid state, diorganotin(IV) compounds can exhibit an octahedral geometry, while triorganotin(IV) derivatives may adopt a linear polymeric trigonal bipyramidal structure. researchgate.net
| Complex Type | General Formula | Geometry (Solid State) | Geometry (Solution) |
| Diorganotin(IV) | R₂SnL₂ | Octahedral | Trigonal Bipyramidal |
| Triorganotin(IV) | R₃SnL | Linear Polymeric Trigonal Bipyramidal | Tetrahedral |
Table 1: Geometries of Organotin(IV) Complexes of (E)-3-(4-methoxyphenyl)-2-(4-chlorophenyl)-2-propenoate. researchgate.net
The design of ligands based on the 3-(4-methoxyphenyl)but-2-enoic acid framework is a key aspect of its coordination chemistry. The electronic and steric properties of the ligand can be fine-tuned by introducing different substituents on the phenyl ring or the butenoic acid chain. This, in turn, influences the coordination geometry, stability, and potential reactivity of the resulting metal complexes. nih.gov The carboxylate group typically coordinates to the metal center through its oxygen atoms. researchgate.net The coordination mode can vary, with the carboxylate acting as a monodentate, bidentate chelating, or bridging ligand, leading to the formation of mononuclear or polynuclear complexes. researchgate.netbsmiab.org The versatility of Schiff bases derived from related compounds further expands the possibilities for creating multicenter molecules with diverse coordination environments. nih.gov
Introduction of Additional Functional Groups
The introduction of additional functional groups to the 3-(4-methoxyphenyl)but-2-enoic acid molecule can be achieved through various chemical reactions. The aromatic ring is susceptible to electrophilic substitution reactions, allowing for the incorporation of groups like nitro or halogen moieties. The carboxylic acid functional group can be readily converted into esters, amides, or acid chlorides, providing a handle for further modifications. yu.edu.joresearchgate.net For example, treatment with thionyl chloride can produce the corresponding acid chloride, which is a reactive intermediate for creating amides and esters. researchgate.net The double bond can undergo reduction to yield the saturated derivative.
Furthermore, related structures like 4-(4-methoxyphenyl)-4-oxobut-2-enoic acid can be used as precursors for synthesizing various heterocyclic compounds. researchgate.net For instance, reactions with thiourea (B124793) can lead to the formation of pyrimidine (B1678525) thiones. researchgate.net
Design and Synthesis of Conjugates
The concept of molecular hybridization has been applied to create conjugates of molecules related to 3-(4-methoxyphenyl)but-2-enoic acid. This strategy involves linking two or more different molecular entities to generate a new hybrid compound with potentially enhanced or novel properties. mdpi.com
A common approach is to use a linker to connect the different molecular fragments, which can help to minimize steric hindrance between them. mdpi.com For example, a chalcone (B49325) analog, (E)-1-(3-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, has been conjugated with salicylic (B10762653) acid using a 1,4-dibromobutane (B41627) linker. mdpi.com The synthesis involved a reflux reaction in acetonitrile (B52724) with potassium carbonate as a catalyst. mdpi.com This approach highlights a viable strategy for creating conjugates of 3-(4-methoxyphenyl)but-2-enoic acid with other pharmacophores or functional molecules.
Stereochemical Control in Derivative Synthesis
The double bond in 3-(4-methoxyphenyl)but-2-enoic acid gives rise to the possibility of E/Z stereoisomerism. Controlling the stereochemistry during the synthesis of its derivatives is crucial, as different isomers can exhibit distinct properties. The Knoevenagel condensation, a common method for synthesizing α,β-unsaturated acids, can often lead to the preferential formation of the more thermodynamically stable E-isomer.
In the synthesis of related butenoic acid esters, such as ethyl (2E)-3-alkoxy-4-aryloxybut-2-enoates, the stereochemistry is often retained from the starting materials. yu.edu.jo Spectroscopic techniques, particularly NMR, are essential for determining the stereochemistry of the final products. For some derivatives, like (Z)-3-hydroxy-4-(4-methoxyphenyl)but-3-en-2-one, the molecule exists in the enol form in the solid state, and the entire molecule is nearly planar. nih.gov The synthesis of specific stereoisomers can be critical for applications where a defined three-dimensional structure is required for biological activity or material properties. researchgate.netligandbook.org
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-(4-methoxyphenyl)but-2-enoic acid and its derivatives, ¹H, ¹³C, and, in the case of organotin complexes, ¹¹⁹Sn NMR are particularly informative.
¹H NMR Analysis and Chemical Shift Assignments
The ¹H NMR spectrum of 3-(4-methoxyphenyl)but-2-enoic acid exhibits characteristic signals that correspond to the different types of protons in the molecule. The methoxy (B1213986) group (-OCH₃) typically appears as a sharp singlet around δ 3.8 ppm. The protons of the α,β-unsaturated system give rise to distinct signals. For instance, in a related compound, 4-(4'-methoxyphenyl)-3-buten-2-one, the methyl protons of the oxymethyl group and the terminal methyl group appear at δ 3.83 ppm and δ 2.35 ppm, respectively. blogspot.com The vinyl protons in such systems generally show doublets in the range of δ 6.2–7.5 ppm with a coupling constant (J) of 15–16 Hz, which is characteristic of a trans configuration.
The aromatic protons on the phenyl ring display signals in the downfield region, typically between δ 6.5 and δ 8.0 ppm. The specific splitting patterns and chemical shifts depend on the substitution pattern of the ring.
Table 1: Representative ¹H NMR Chemical Shifts for 3-(4-methoxyphenyl)but-2-enoic acid and related structures.
| Functional Group | Chemical Shift (δ, ppm) |
|---|---|
| Methoxy (-OCH₃) | ~3.8 |
| Vinylic Protons | 6.2 - 7.5 |
| Aromatic Protons | 6.5 - 8.0 |
Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.
¹³C NMR Analysis and Carbon Environments
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The carbonyl carbon (C=O) of the carboxylic acid is typically observed in the downfield region, around δ 170 ppm. The carbons of the conjugated double bond (C=C) usually resonate between δ 120 and δ 140 ppm. The carbon atom of the methoxy group appears at approximately δ 50-60 ppm. The aromatic carbons show signals in the range of δ 110-160 ppm.
For organotin derivatives, the ¹³C NMR spectra are further complicated by coupling between the tin and carbon atoms. The coupling constants, such as ¹J(¹¹⁹Sn–¹³C), provide valuable information about the coordination geometry around the tin atom. nih.gov For example, ¹J(¹¹⁹Sn–¹³C) values below 400 Hz are indicative of a tetracoordinated tetrahedral geometry in non-coordinating solvents for tributyltin(IV) complexes. nih.gov
Table 2: Typical ¹³C NMR Chemical Shift Ranges for 3-(4-methoxyphenyl)but-2-enoic acid.
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~170 |
| Aromatic C-O | 150 - 160 |
| Aromatic C-H & C-C | 110 - 140 |
| Vinylic (C=C) | 120 - 140 |
| Methoxy (-OCH₃) | 50 - 60 |
Note: These are approximate ranges and can be influenced by substituents and solvent.
¹¹⁹Sn NMR for Organotin Derivatives
For organotin(IV) derivatives of 3-(4-methoxyphenyl)but-2-enoic acid, ¹¹⁹Sn NMR spectroscopy is a crucial technique for determining the coordination number and geometry around the tin atom. researchgate.netkoreascience.kr The chemical shift values in ¹¹⁹Sn NMR are highly sensitive to the coordination environment of the tin center. An increase in the coordination number generally leads to an upfield shift (to more negative ppm values) of the ¹¹⁹Sn resonance signal. koreascience.kr
For instance, studies on various organotin(IV) carboxylates have shown that five-coordinate trigonal bipyramidal structures and six-coordinate octahedral geometries can be distinguished based on their ¹¹⁹Sn chemical shifts. researchgate.netresearchgate.net In solution, the geometry can differ from the solid state, and ¹¹⁹Sn NMR provides insight into the solution-state structure. researchgate.netmdpi.com For example, some organotin compounds may exist as five-coordinate species in the solid state but adopt a four-coordinate tetrahedral geometry in non-coordinating solvents. nih.govresearchgate.net The ¹¹⁹Sn NMR chemical shifts for some tri-organotin(IV) complexes have been reported at -226.48 ppm and -286.45 ppm, indicating five-coordinated geometries around the tin centers. koreascience.kr
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Vibrational Band Assignment for Functional Groups
In the IR spectrum of 3-(4-methoxyphenyl)but-2-enoic acid, several key absorption bands are expected. The carboxylic acid functional group gives rise to a broad O-H stretching band, typically in the region of 2500-3300 cm⁻¹, and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹. The C=C double bond of the butenoic acid chain and the aromatic ring will show stretching vibrations in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-O stretching of the methoxy group and the carboxylic acid will appear in the 1000-1300 cm⁻¹ range.
In organotin(IV) derivatives, the IR spectra show characteristic bands for the Sn-C and Sn-O bonds. The difference (Δν) between the asymmetric (νasym(COO)) and symmetric (νsym(COO)) stretching frequencies of the carboxylate group can provide information about its coordination mode to the tin atom.
Table 3: Key IR Vibrational Frequencies for 3-(4-methoxyphenyl)but-2-enoic acid.
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretch, broad | 2500 - 3300 |
| Carbonyl C=O | Stretch | ~1700 |
| Alkene C=C | Stretch | 1600 - 1650 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Analysis of Hydrogen Bonding Interactions
Hydrogen bonding plays a significant role in the solid-state structure of 3-(4-methoxyphenyl)but-2-enoic acid and related compounds. In the crystal lattice, carboxylic acid molecules often form dimers through intermolecular hydrogen bonds between their carboxyl groups. This is evident in the IR spectrum as a very broad O-H stretching band.
In the crystalline structure of a related chalcone (B49325), (2E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, molecules are linked by intermolecular O-H···O and C-H···O hydrogen bonds, which contribute to the formation of a three-dimensional network. scite.ai These interactions stabilize the molecular packing in the solid state. The presence and nature of hydrogen bonds can be inferred from shifts in the vibrational frequencies of the involved functional groups, particularly the O-H and C=O stretching bands, in the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of 3-(4-methoxyphenyl)but-2-enoic acid, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides precise mass measurements, which aids in the unambiguous identification of the molecular formula. For instance, the calculated m/z value for the protonated molecule [M+H]⁺ of a related furo[3,2-h]quinolinacetic acid derivative was found to be 334.1074, with the experimental value closely matching at 334.1071. mdpi.com This level of accuracy is crucial for distinguishing between compounds with similar nominal masses.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. For the ester derivative, 2-propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester, the molecular weight is 290.3972. nist.gov Electron ionization (EI) is a common method used to generate ions and induce fragmentation, providing a characteristic fingerprint for the molecule. nist.gov
Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu These predictions, often derived from computational methods, can be compared with experimental values from ion mobility-mass spectrometry to further confirm the structure. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 234.07608 | 150.4 |
| [M+Na]⁺ | 256.05802 | 160.1 |
| [M-H]⁻ | 232.06152 | 152.6 |
| [M+NH₄]⁺ | 251.10262 | 166.0 |
| [M+K]⁺ | 272.03196 | 157.2 |
X-ray Crystallography for Solid-State Structure Determination
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular forces. In the crystal structure of a related chalcone, molecules are observed to stack along a specific crystallographic axis. researchgate.net Van der Waals forces play a significant role in the stabilization of the crystal packing. researchgate.net The packing arrangement can influence the physical properties of the solid, such as its melting point and solubility.
Hydrogen bonds are crucial directional interactions that significantly influence the crystal packing of 3-(4-methoxyphenyl)but-2-enoic acid and its derivatives. The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the solid state, carboxylic acids often form dimeric structures through hydrogen bonds between the carboxyl groups of two molecules.
In more complex derivatives, other functional groups can also participate in hydrogen bonding. For instance, in a pyrazole-1-carbothioamide derivative, N–H···O=C, N–H···O(Me), and N–H···S hydrogen bonds have been observed. cardiff.ac.uk In another example, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, molecules are connected via O–H···O hydrogen bonds, forming strands within the crystal. researchgate.net Weaker C–H···O and C–H···π interactions can also contribute to the stability of the crystal structure. researchgate.netresearchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃NO₄ |
| Molecular Weight (g/mol) | 283.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.594 (2) |
| b (Å) | 7.7736 (16) |
| c (Å) | 15.174 (3) |
| β (°) | 94.59 (3) |
| Volume (ų) | 1363.1 (5) |
Elemental Analysis (CHN)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a purified sample of 3-(4-methoxyphenyl)but-2-enoic acid. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₁H₁₂O₃) to confirm the compound's purity and elemental composition. mdpi.comnist.gov This technique is a fundamental tool for verifying the identity of a synthesized compound.
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of 3-(4-methoxyphenyl)but-2-enoic acid and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A common setup involves a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous acid, such as 0.1% formic acid. The retention time of the compound under specific conditions is a key identifier.
Thin-Layer Chromatography (TLC) is another valuable tool for rapid reaction monitoring, allowing for a quick assessment of the consumption of starting materials and the formation of the product. By comparing the retention factor (Rf) of the reaction mixture components to that of the pure starting materials and product, the progress of the reaction can be effectively tracked. The purity of related compounds is often reported as a percentage, for example, >95.0%(GC). tcichemicals.com
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a important tool in the study of 3-(4-methoxyphenyl)but-2-enoic acid, offering a balance between accuracy and computational cost. Methodologies such as the B3LYP hybrid functional combined with basis sets like 6-31G(d) or the more extensive 6-311++G(d,p) are commonly employed to probe the molecule's characteristics. niscpr.res.in
Electronic Structure Analysis (HOMO-LUMO Energies)
The electronic properties of 3-(4-methoxyphenyl)but-2-enoic acid are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. In derivatives of this compound, the presence of the electron-donating methoxy (B1213986) group is known to increase the electron density of the phenyl ring, which in turn affects the HOMO and LUMO energy levels. ugm.ac.id
| Parameter | Value (in water) |
|---|---|
| HOMO Energy | -5.965 eV |
| LUMO Energy | -2.218 eV |
| HOMO-LUMO Gap (ΔE) | 3.747 eV |
Reactivity Parameters and Reaction Pathway Modeling
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in predicting how the molecule will behave in a chemical reaction. For instance, the methoxy group's electron-donating nature increases the HOMO density on the phenyl ring, making it more susceptible to electrophilic attack.
Reaction pathway modeling can be used to simulate chemical reactions involving 3-(4-methoxyphenyl)but-2-enoic acid, such as oxidation, reduction, and electrophilic substitution. By mapping the potential energy surface of the reaction, researchers can identify transition states and intermediates, providing a deeper understanding of the reaction mechanism.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of 3-(4-methoxyphenyl)but-2-enoic acid and its interactions with its environment over time. These simulations can reveal how the molecule moves, flexes, and interacts with solvent molecules or biological macromolecules like proteins. mdpi.commdpi.com For example, MD simulations can be used to assess the stability of a ligand-protein complex, showing how the molecule adapts its conformation within a binding site. mdpi.com Such studies are invaluable for understanding the mechanisms of drug action and for the design of new therapeutic agents. mdpi.com
Molecular Docking Studies of Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a protein receptor, to form a stable complex. mdpi.com For 3-(4-methoxyphenyl)but-2-enoic acid, docking studies can identify potential biological targets and elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. For instance, it has been suggested that this compound could be docked into the active site of enzymes like cyclooxygenase-2 (COX-2) to explore its potential as an anti-inflammatory agent. In studies of similar chalcone derivatives, molecular docking has been successfully used to predict binding affinities and interactions with receptors like the estrogen receptor α (ERα), a key target in breast cancer therapy. mdpi.com
| Compound | Binding Free Energy (kcal/mol) |
|---|---|
| Chalcone-Salicylate Hybrid | -8.15 |
| Tamoxifen (Reference Drug) | -7.00 |
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 50.4 |
| C···H/H···C | 37.9 |
| O···H/H···O | 5.1 |
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding specific biological activities)
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structures of a series of compounds and their properties. igi-global.com While traditionally used to predict biological activities, the principles of QSAR can be applied to model various physicochemical properties of molecules like 3-(4-methoxyphenyl)but-2-enoic acid and its analogs. This involves the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule.
A hypothetical QSAR study of 3-(4-methoxyphenyl)but-2-enoic acid derivatives would begin with the generation of a dataset of structurally related molecules. For each molecule, a variety of descriptors would be calculated. These descriptors fall into several categories:
Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. Examples include Kier shape indices (κ) and Kier modified-alpha shape indices (κα), which have been used in studies of structurally similar butenolides. researchgate.net
Geometrical (3D) Descriptors: These are calculated from the 3D conformation of the molecule and include parameters related to the molecule's volume and surface area.
Electronic Descriptors: These pertain to the electron distribution in the molecule and are crucial for understanding intermolecular interactions. Examples include partial atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). nih.gov
Physicochemical Descriptors: These represent properties like hydrophobicity (logP), and polarizability.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a mathematical model that relates the descriptors to a specific property of interest. nih.gov The goal is to create a model that is not only descriptive but also predictive for new, unsynthesized compounds. The reliability of a QSAR model is assessed through rigorous internal and external validation techniques. researchgate.netnih.gov
For a series of compounds related to 3-(4-methoxyphenyl)but-2-enoic acid, a QSAR model could be developed to predict properties such as solubility, melting point, or chromatographic retention time, without any reference to biological activity. The table below illustrates the types of descriptors that would be relevant in such a study.
| Descriptor Category | Example Descriptors | Potential Application (Non-biological) |
| Topological | Kier Shape Indices (κ₁, κ₂, κ₃), Wiener Index | Correlation with molecular size and shape-dependent properties like boiling point. |
| Geometrical | Molecular Surface Area, Molecular Volume | Prediction of solubility and transport properties. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Modeling of reactivity and interaction with stationary phases in chromatography. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Estimation of hydrophobicity, influencing solubility and partitioning behavior. |
This table is illustrative and does not represent actual calculated values for a specific QSAR model.
Frontier Orbital Calculations
Frontier molecular orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict the chemical reactivity of molecules. youtube.com The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). unesp.br The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small gap indicates that the molecule is more polarizable and more reactive. researchgate.net
For 3-(4-methoxyphenyl)but-2-enoic acid and its derivatives, density functional theory (DFT) calculations can be employed to determine the energies of the frontier orbitals. nih.gov For instance, studies on structurally similar compounds, such as chalcone derivatives and other molecules with methoxyphenyl groups, have utilized methods like DFT with the B3LYP hybrid functional and various basis sets (e.g., 6-311++G(d,p)) to calculate these electronic properties. nih.govniscpr.res.in
The calculated energies of the HOMO and LUMO, along with the HOMO-LUMO gap, provide insights into the molecule's electronic behavior. The distribution of the HOMO and LUMO across the molecule can identify the most probable sites for nucleophilic and electrophilic attack, respectively.
The table below presents representative calculated frontier orbital energies for a related compound, 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, which features a substituted methoxyphenyl ring. nih.gov These values illustrate the typical energy ranges observed in such calculations.
| Molecular Orbital | Energy (eV) |
| LUMO+1 | -1.0419 |
| LUMO | -1.9353 |
| HOMO | -5.8915 |
| HOMO-1 | -6.2499 |
| HOMO-LUMO Gap (ΔE) | 3.9562 |
Data sourced from a study on a related xanthene derivative. nih.gov
From these energies, other chemical reactivity descriptors can be calculated, such as chemical potential, hardness, and electrophilicity index, further quantifying the molecule's reactivity profile. nih.gov
Advanced Applications and Role As a Research Tool
Precursor in the Synthesis of Complex Organic Molecules
3-(4-methoxyphenyl)but-2-enoic acid serves as a versatile precursor for the synthesis of more intricate organic molecules, including those with potential pharmaceutical applications. The reactivity of its functional groups allows for a variety of chemical transformations, leading to the formation of diverse molecular scaffolds.
While specific examples of complex molecules synthesized directly from 3-(4-methoxyphenyl)but-2-enoic acid are not extensively documented in publicly available research, the utility of its structural analogs in heterocyclic synthesis is well-established. For instance, (E)-3-(4-Chlorophenyl)but-2-enoic acid, a halogen-substituted analog, has demonstrated utility in the synthesis of various heterocyclic compounds through reactions with nitrogen nucleophiles. This suggests that 3-(4-methoxyphenyl)but-2-enoic acid could similarly participate in cyclization reactions to form heterocycles, which are core structures in many pharmaceuticals.
Furthermore, a closely related compound, (3E)-4-(2-methoxyphenyl)but-3-enoic acid, has been utilized as a precursor in the synthesis of nordihydroguaiaretic acid (NDGA) analogues, which are known for their biological activities. This compound also serves as a donor-acceptor precursor to Ruthenium-carbenoids, which are employed in C-H insertion and cyclopropanation reactions, important methods for constructing complex molecular architectures. The structural similarity between these compounds and 3-(4-methoxyphenyl)but-2-enoic acid highlights its potential as a valuable starting material for the synthesis of a wide range of complex organic molecules.
The hydrolysis of methyl 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoate, a related butenoic acid derivative, and its subsequent cyclization leads to the formation of furan-2,3-dione derivatives. researchgate.net This type of transformation underscores the potential of the butenoic acid scaffold in constructing various heterocyclic systems.
Table 1: Examples of Complex Molecules Synthesized from Related Butenoic Acid Derivatives
| Precursor Compound | Synthesized Molecule/Intermediate | Significance |
| (E)-3-(4-Chlorophenyl)but-2-enoic acid | Various heterocyclic compounds | Building blocks for pharmaceuticals |
| (3E)-4-(2-methoxyphenyl)but-3-enoic acid | Nordihydroguaiaretic acid (NDGA) analogues | Biologically active compounds |
| (3E)-4-(2-methoxyphenyl)but-3-enoic acid | Ruthenium-carbenoids | Intermediates for C-H insertion and cyclopropanation reactions |
| Methyl 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoate | Furan-2,3-dione derivatives | Precursors to other heterocyclic systems |
Building Block for Novel Material Development (e.g., polymers, coatings)
The presence of both a polymerizable double bond and a reactive carboxylic acid group makes 3-(4-methoxyphenyl)but-2-enoic acid and its derivatives attractive building blocks for the development of new materials, such as polymers and coatings. While specific research on the use of 3-(4-methoxyphenyl)but-2-enoic acid in this context is limited, the broader class of cinnamic acid derivatives has been explored for these applications.
Cinnamic acid and its derivatives can be used to create polymers with specific functionalities. The aromatic ring and the conjugated double bond can impart desirable properties such as thermal stability and photo-reactivity to the resulting polymers. Although direct polymerization of 3-(4-methoxyphenyl)but-2-enoic acid is not widely reported, its potential as a monomer or co-monomer in polymerization reactions is an area of interest for materials science. The carboxylic acid group can be modified to create a variety of ester or amide monomers, further expanding the possibilities for polymer synthesis.
Catalyst in Organic Transformations
The potential for 3-(4-methoxyphenyl)but-2-enoic acid to act as a catalyst in organic transformations is an area that remains largely unexplored. However, studies on closely related compounds suggest that this class of molecules may possess catalytic activity.
For instance, (3E)-4-(2-methoxyphenyl)but-3-enoic acid has been employed as a chlorinating reagent in electrophilic chlorination reactions. In this capacity, it facilitates the transformation of other molecules, which can be considered a form of catalysis or at least a reagent-mediated transformation. This suggests that the butenoic acid scaffold, with appropriate substitution, can participate in and promote chemical reactions. The specific catalytic potential of 3-(4-methoxyphenyl)but-2-enoic acid itself, however, requires further investigation.
Q & A
Basic Synthesis: What are the standard methods for synthesizing 3-(4-methoxyphenyl)but-2-enoic acid?
Answer:
The compound can be synthesized via Knoevenagel condensation, where 4-methoxybenzaldehyde reacts with a β-keto acid derivative (e.g., diethyl malonate) in the presence of a base catalyst (e.g., piperidine or ammonium acetate). Alternatively, phosphorane-mediated reactions (e.g., using triphenylphosphine and carbon tetrachloride) with substituted aldehydes and β-keto acids have been reported for analogous α,β-unsaturated acids . Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Yield optimization depends on solvent polarity, temperature control (60–80°C), and stoichiometric ratios.
Advanced Synthesis: How can reaction conditions be optimized to improve yield and stereoselectivity?
Answer:
For stereoselective synthesis (E/Z isomer control):
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Employ chiral catalysts (e.g., L-proline) or ionic liquids to enhance enantiomeric excess.
- Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar systems) to favor kinetic vs. thermodynamic products.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side reactions (e.g., decarboxylation).
Basic Characterization: Which spectroscopic techniques are critical for structural elucidation?
Answer:
- NMR : H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 6.3–6.8 ppm for α,β-unsaturated protons) and C NMR (δ 165–170 ppm for carboxylic acid carbonyl) confirm regiochemistry .
- FT-IR : Peaks at 1680–1720 cm (C=O stretch) and 1600–1650 cm (C=C stretch) validate the α,β-unsaturated acid moiety .
- UV-Vis : Absorption maxima near 270–310 nm (π→π* transitions) indicate conjugation between the methoxyphenyl and enoic acid groups .
Advanced Characterization: How can conflicting data in crystallographic vs. spectroscopic analyses be resolved?
Answer:
- Perform X-ray crystallography to unambiguously determine stereochemistry and bond angles .
- Use DFT calculations (e.g., Gaussian 09) to model electronic structures and compare predicted vs. experimental NMR/IR spectra.
- Validate purity via HPLC-MS to rule out impurities causing spectral anomalies .
Basic Biological Activity: What in vitro assays are suitable for evaluating pharmacological potential?
Answer:
- Anticancer activity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC determination .
- Anti-inflammatory potential : COX-2 inhibition assay using ELISA kits.
- Antioxidant screening : DPPH radical scavenging assay (λ = 517 nm) .
Advanced Biological Activity: How can structure-activity relationships (SAR) be systematically studied?
Answer:
- Synthesize derivatives with variations in:
- Use molecular docking (AutoDock Vina) to predict binding affinity to targets (e.g., EGFR, TNF-α) .
- Compare logP (octanol/water partition) and pKa values to correlate hydrophobicity/acidity with bioactivity .
Data Contradiction: How should discrepancies in solubility data across studies be addressed?
Answer:
- Re-evaluate experimental conditions (e.g., solvent purity, temperature).
- Use Hansen solubility parameters to predict solvent compatibility.
- Perform phase-solubility diagrams in buffered solutions (pH 2–12) to assess pH-dependent solubility .
Method Development: What chromatographic techniques are optimal for quantifying the compound in complex matrices?
Answer:
- HPLC : C18 column, mobile phase = acetonitrile/0.1% formic acid (70:30), UV detection at 280 nm .
- UHPLC-MS/MS : MRM mode with m/z 205.1 → 161.0 (quantifier ion) for high sensitivity in biological samples .
- Validate methods per ICH guidelines (linearity, LOD/LOQ, precision ≤ 2% RSD).
Mechanistic Studies: How can the reaction mechanism of acid-catalyzed esterification be probed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
